molecular formula C10H17BrN2O5 B13389687 N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

Cat. No.: B13389687
M. Wt: 325.16 g/mol
InChI Key: CBCUCJIZACLGGN-UHFFFAOYSA-N
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Description

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound that features a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The starting material, (S)-2-amino-3-hydroxypropanoic acid, is first protected by reacting with tert-butoxycarbonyl chloride to form (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid.

    Bromination: The hydroxyl group is then converted to a bromoacetamido group by reacting with bromoacetyl bromide in the presence of a base such as triethylamine.

    Final Product Formation: The resulting intermediate is then subjected to acidic conditions to remove the tert-butoxycarbonyl protecting group, yielding (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetamido group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of oxo derivatives or amine derivatives.

Scientific Research Applications

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Biochemical Research: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetamido group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Chloroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(2-Iodoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(2-Fluoroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.

Properties

Molecular Formula

C10H17BrN2O5

Molecular Weight

325.16 g/mol

IUPAC Name

3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)

InChI Key

CBCUCJIZACLGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O

Origin of Product

United States

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